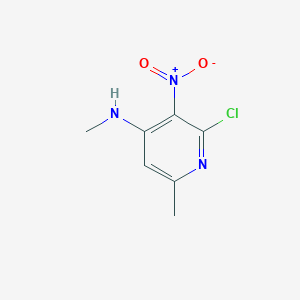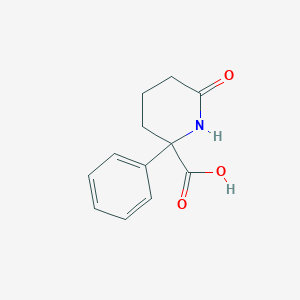
6-Carboxy-6-phenylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Carboxy-6-phenylpiperidin-2-one, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a derivative of piperidine and is commonly used as a reference compound for the study of psychostimulants and other drugs that affect the central nervous system.
Applications De Recherche Scientifique
6-Carboxy-6-phenylpiperidin-2-one has been widely used as a reference compound in the study of psychostimulants, particularly cocaine and amphetamines. 6-Carboxy-6-phenylpiperidin-2-one is used as a control substance to assess the behavioral effects of these drugs on animals. 6-Carboxy-6-phenylpiperidin-2-one has also been used in the study of drug addiction, as it can induce conditioned place preference in animals, which is a measure of drug reward.
Mécanisme D'action
6-Carboxy-6-phenylpiperidin-2-one acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor in the brain. By blocking the NMDA receptor, 6-Carboxy-6-phenylpiperidin-2-one can modulate the release of dopamine, which is a neurotransmitter that plays a key role in reward and motivation.
Effets Biochimiques Et Physiologiques
6-Carboxy-6-phenylpiperidin-2-one has been shown to have both stimulant and depressant effects on the central nervous system, depending on the dose and route of administration. At low doses, 6-Carboxy-6-phenylpiperidin-2-one can increase locomotor activity and induce hyperactivity in animals. At higher doses, 6-Carboxy-6-phenylpiperidin-2-one can cause sedation and decrease locomotor activity. 6-Carboxy-6-phenylpiperidin-2-one has also been shown to increase heart rate and blood pressure in animals.
Avantages Et Limitations Des Expériences En Laboratoire
6-Carboxy-6-phenylpiperidin-2-one is a useful reference compound for the study of psychostimulants and drug addiction, as it can induce conditioned place preference in animals. However, 6-Carboxy-6-phenylpiperidin-2-one has limitations in terms of its specificity and selectivity for the NMDA receptor. 6-Carboxy-6-phenylpiperidin-2-one can also have off-target effects on other receptors in the brain, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 6-Carboxy-6-phenylpiperidin-2-one and its applications. One area of research is the development of more selective NMDA receptor antagonists that can be used as reference compounds in the study of psychostimulants. Another area of research is the investigation of the role of 6-Carboxy-6-phenylpiperidin-2-one in the treatment of drug addiction and other psychiatric disorders. Finally, the development of new methods for the synthesis and purification of 6-Carboxy-6-phenylpiperidin-2-one could lead to improved purity and yield of the compound for laboratory experiments.
Conclusion
In conclusion, 6-Carboxy-6-phenylpiperidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 6-Carboxy-6-phenylpiperidin-2-one is a useful reference compound for the study of psychostimulants and drug addiction, and has been shown to have both stimulant and depressant effects on the central nervous system. While 6-Carboxy-6-phenylpiperidin-2-one has limitations in terms of its specificity and selectivity for the NMDA receptor, there are several future directions for the study of 6-Carboxy-6-phenylpiperidin-2-one and its applications.
Méthodes De Synthèse
The synthesis of 6-Carboxy-6-phenylpiperidin-2-one involves the reaction of 2,5-dimethoxybenzaldehyde with N-phenylpiperidin-2-one in the presence of a catalyst. This reaction results in the formation of 6-Carboxy-6-phenylpiperidin-2-one as a white crystalline solid. The purity of the compound can be increased through recrystallization and purification techniques.
Propriétés
Numéro CAS |
167398-76-7 |
|---|---|
Nom du produit |
6-Carboxy-6-phenylpiperidin-2-one |
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
6-oxo-2-phenylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c14-10-7-4-8-12(13-10,11(15)16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14)(H,15,16) |
Clé InChI |
JFLNHVLKRQQUNV-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC(C1)(C2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1CC(=O)NC(C1)(C2=CC=CC=C2)C(=O)O |
Synonymes |
2-Piperidinecarboxylic acid, 6-oxo-2-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



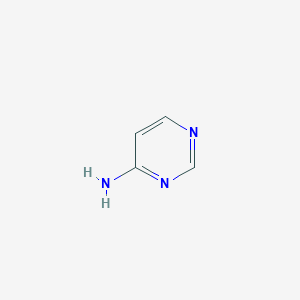
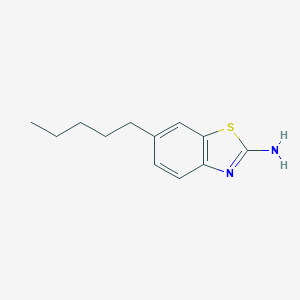
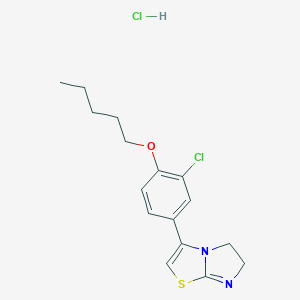
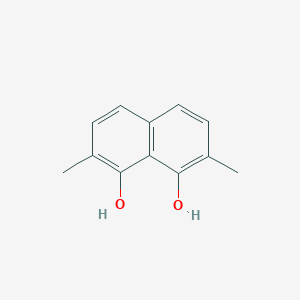
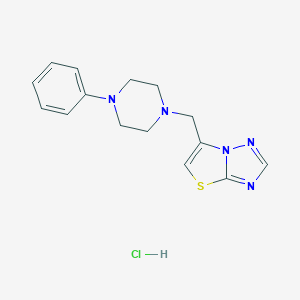
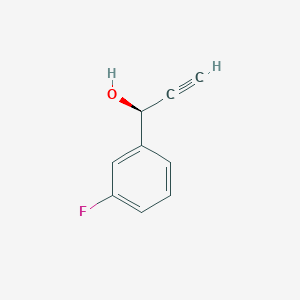
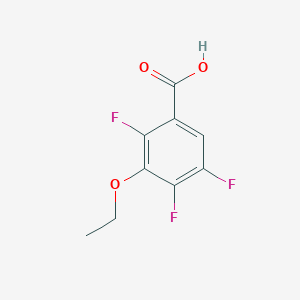
![Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate](/img/structure/B69544.png)
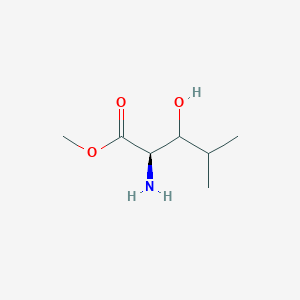
![(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B69549.png)
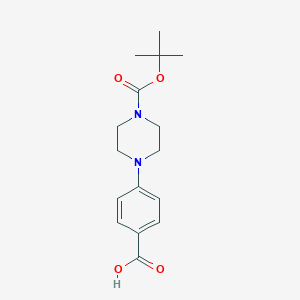
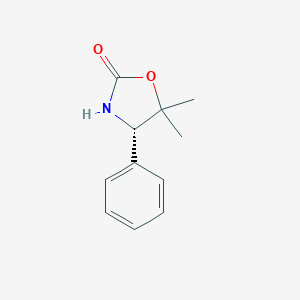
![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B69558.png)
